Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate
Description
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is a thienopyridine derivative with a dimethylaminomethyl substituent at the 3-position and a methyl ester group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, particularly antitumor properties. Its synthesis typically involves palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, using methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate as a precursor . The dimethylaminomethyl group enhances solubility and may influence pharmacokinetic properties, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-14(2)7-8-10-9(5-4-6-13-10)17-11(8)12(15)16-3/h4-6H,7H2,1-3H3 |
InChI Key |
KOICWBCLSXTIMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Thieno[3,2-b]pyridine-2-carboxylate Synthesis
The synthesis generally starts from appropriately substituted aminothiophene derivatives or halogenated thieno[3,2-b]pyridine precursors. A common approach involves:
Introduction of the Dimethylaminomethyl Group
The key functionalization to install the dimethylaminomethyl substituent at position 3 is typically achieved by condensation or alkylation reactions:
- Condensation of the amino group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, which upon further treatment yields the dimethylaminomethyl derivative.
- Alternatively, N-alkylation of a suitable intermediate with a dimethylaminomethyl halide under basic conditions such as cesium carbonate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) can be employed.
Detailed Synthetic Routes
Synthesis Starting from 3-Amino-thieno[3,2-b]pyridine-2-carboxylate
A representative synthesis involves the following steps:
N-Alkylation Route
Another route involves:
- Starting from intermediate 3 (a hydroxy or amino-substituted thieno[3,2-b]pyridine).
- N-alkylation with a dimethylaminomethyl halide (e.g., chloromethyl dimethylamine) in the presence of bases like cesium carbonate or potassium carbonate.
- Solvent: Dimethylformamide (DMF).
- Temperature: Room temperature to 120 °C.
- Purification yields the N-alkylated product.
Alternative Synthetic Strategies
- Mitsunobu coupling of intermediate 3 with alcohols bearing the dimethylamino group can also afford the desired substitution.
- Hydrolysis of esters or deprotection steps may follow to obtain the final compound or intermediates for further modification.
Reaction Conditions and Yields
Characterization Data
- Molecular Formula: C12H14N2O2S
- Molecular Weight: 250.32 g/mol
- IUPAC Name: this compound
- SMILES: CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC
- InChIKey: KOICWBCLSXTIMD-UHFFFAOYSA-N
Summary Table of Synthetic Approaches
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization + Bromination + Suzuki Coupling | 3-Amino-thieno[3,2-b]pyridine-2-carboxylate | t-BuONO, CuBr2, Pd catalyst, boronic acids | Cross-coupling | High versatility for aryl substitutions | Not direct for dimethylaminomethyl group |
| Condensation with DMF-DMA | 3-Amino-thieno[3,2-b]pyridine derivative | DMF-DMA, EtOH, microwave | Condensation | High yield, direct introduction of dimethylaminomethylidene | Requires further transformation |
| N-Alkylation | Thieno[3,2-b]pyridine intermediate | Alkyl halide, base (Cs2CO3/K2CO3), DMF | N-Alkylation | Straightforward, adaptable | Possible mixture of N- and O-alkylation |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism by which Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Antitumor Potency
Key Observations:
- Potency: Compound III exhibits exceptional potency (GI50 = 1 µM), likely due to its 6-[(hetero)arylamino] substituent enhancing target interaction .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Solubility (Predicted) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Primary compound | ~263 g/mol | Moderate (polar group) | ~2.1 | Dimethylaminomethyl, ester |
| Compound 2e | ~325 g/mol | Low (lipophilic aryl) | ~3.5 | 3,4-Dimethoxyphenyl, ester |
| Compound III | ~300 g/mol | Moderate | ~2.8 | Amino, aryl, ester |
| Compound A | ~294 g/mol | Low (ethynyl) | ~3.0 | Pyridinylethynyl, ester |
Key Observations:
- The dimethylaminomethyl group in the primary compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 2e, A), which have higher LogP values .
- Ester groups in all compounds may facilitate hydrolysis in vivo, impacting bioavailability .
Biological Activity
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources and research findings.
Synthesis
The synthesis of this compound involves several key steps, typically initiated through palladium-catalyzed cross-coupling reactions. The compound is derived from the precursor methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, which is reacted with various dimethylaminomethyl derivatives to yield the target compound in moderate to high yields (35–84%) .
Antitumor Effects
This compound has demonstrated notable antitumor activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MDA-MB-468. In vitro studies have shown that this compound significantly reduces cell viability and proliferation. For instance:
- Cell Viability : Treatment with concentrations around 13 µM resulted in a marked decrease in the number of viable MDA-MB-231 cells .
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest while decreasing S phase populations in treated cells .
- In Ovo Studies : In chick chorioallantoic membrane (CAM) models, the compound also reduced tumor size, indicating its potential for in vivo applications .
The mechanisms underlying the antitumor effects of this compound appear to involve apoptosis induction and modulation of cell cycle dynamics. Research indicates that:
- Apoptosis Induction : The compound triggers both early and late apoptosis in cancer cell lines. Flow cytometry analyses revealed significant increases in apoptotic cell populations following treatment .
- Metabolic Profiling : Studies have shown alterations in metabolic pathways linked to glycolysis and gluconeogenesis upon treatment with this compound, suggesting a broader impact on cellular metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[3,2-b]pyridine scaffold can enhance biological activity. Compounds with specific substituents on the aromatic rings exhibit varying degrees of cytotoxicity and selectivity towards cancer cells compared to non-tumorigenic cell lines .
Case Studies
- In Vitro Growth Inhibition : A series of derivatives were synthesized and tested against human tumor cell lines (MCF-7, NCI-H460, A375-C5). The most promising candidates exhibited significant growth inhibition and induced apoptosis through various mechanisms .
- Comparative Studies : Research comparing this compound with other thienopyridine derivatives has shown that while many compounds exhibit anticancer properties, this specific derivative stands out due to its potency at lower concentrations .
Data Table
Q & A
Q. What synthetic methodologies are commonly used to prepare methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives?
Derivatives of this scaffold are typically synthesized via palladium-catalyzed C-N cross-coupling reactions to introduce aryl or heteroaryl groups at the 6-position. For example, methyl 3-amino-6-[(hetero)arylethynyl] derivatives are prepared by reacting 6-bromothieno[3,2-b]pyridine precursors with potassium 3-thiophenetrifluoroborate under catalytic conditions . Stock solutions are stored in DMSO at -80°C to maintain stability, with serial dilutions prepared in 10% DMSO for biological assays .
Q. How are structural modifications at the 6-position of the thieno[3,2-b]pyridine scaffold evaluated for biological activity?
Substituents like aryl, heteroaryl, or ethynyl groups are introduced to modulate anti-cancer activity and hepatotoxicity. For instance, amino-substituted benzene moieties (e.g., 3-aminophenyl) enhance anti-HCC potency, while methoxy or quinoline groups increase hepatotoxicity. Activity is assessed via in vitro cell growth inhibition assays (e.g., HepG2 for HCC) and hepatotoxicity screening using primary porcine liver cells (PLP1) .
Advanced Research Questions
Q. What mechanistic insights explain the anti-hepatocellular carcinoma (HCC) activity of methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (Compound 2f)?
Compound 2f induces G2/M cell cycle arrest in HepG2 cells, reducing the S phase population by 40% compared to controls. Its GI50 of 1.2 µM (vs. 2.9 µM for ellipticine) correlates with low hepatotoxicity (GI50 > 125 µM). The amino group at the 3-position and hydrogen bond donors are critical for activity, as shown by QSAR models using 3D-WHIM descriptors .
Q. How do QSAR studies reconcile contradictions in structure-activity relationships (SAR) for hepatotoxicity and anti-tumor efficacy?
QSAR analysis reveals divergent mechanisms: anti-HCC activity is linked to 3D-WHIM descriptors (e.g., molecular symmetry), while hepatotoxicity correlates with 3D-GETWAY descriptors (e.g., atomic electronegativity). For example, pyridine or quinoline substituents increase hepatotoxicity due to enhanced hydrogen bond acceptor capacity, independent of anti-cancer mechanisms .
Q. What experimental strategies address discrepancies in cell cycle modulation across thieno[3,2-b]pyridine derivatives?
Compounds like III and IV (methyl 3-amino-6-[(hetero)arylamino] derivatives) show selective GI50 values (1–4 µM) against MCF-7 and NCI-H460 cells but act via distinct pathways: III induces apoptosis, while IV causes G1 arrest. Mechanistic contradictions are resolved by flow cytometry and caspase-3 activation assays .
Q. How are thermo- and pH-sensitive liposomal carriers optimized for targeted delivery of thienopyridine derivatives?
Liposomal formulations encapsulating derivatives like methyl 3-(p-tolyl-ethynyl)thieno[3,2-b]pyridine-2-carboxylate are engineered to release payloads at tumor-specific pH (≤6.5) and temperatures (≥42°C). Encapsulation efficiency (>85%) and release kinetics are validated via dynamic light scattering and fluorescence spectroscopy .
Methodological Considerations
Q. What protocols ensure reliable hepatotoxicity assessment in primary porcine liver cells (PLP1)?
PLP1 cells are exposed to compounds at concentrations up to 125 µM for 48 hours, with viability measured via MTT assay. DMSO vehicle controls (≤0.25%) are included to exclude solvent effects. Compounds with PLP1 GI50 values >10-fold higher than HepG2 GI50 (e.g., 2f) are prioritized for further study .
Q. How are 3D molecular descriptors utilized in QSAR modeling for thienopyridine derivatives?
WHIM descriptors (e.g., geometric symmetry) and GETAWAY descriptors (e.g., leverage-weighted atomic contributions) are computed using software like DRAGON. Models are validated via leave-one-out cross-validation (R² > 0.8) and external test sets to predict anti-HCC activity and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
